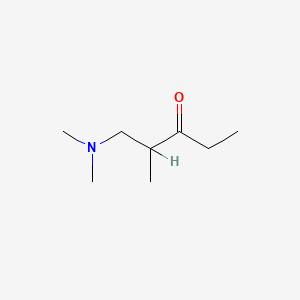

1-Dimethylamino-2-methylpentan-3-one

Descripción

Nomenclature and Chemical Structure Elucidation

The systematic naming and structural representation of 1-Dimethylamino-2-methylpentan-3-one are fundamental to its identity in chemical literature and databases.

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is 1-(dimethylamino)-2-methylpentan-3-one . nih.gov This name precisely describes the molecular structure: a five-carbon pentane (B18724) chain with a ketone (an "-one") at the third carbon, a methyl group at the second carbon, and a dimethylamino group at the first carbon.

The presence of a stereocenter at the second carbon atom, which is bonded to four different groups, confers chirality upon the molecule. This results in the existence of two non-superimposable mirror images, known as enantiomers: (2S)-1-(dimethylamino)-2-methylpentan-3-one and (2R)-1-(dimethylamino)-2-methylpentan-3-one. The '(S)' and '(R)' designations describe the absolute configuration at this chiral center. The (2S)-enantiomer is a key intermediate in the synthesis of certain pharmaceutical compounds. google.com The specific three-dimensional arrangement of atoms in these enantiomers can lead to different biological activities.

Beyond enantiomers, other isomeric forms of this compound are theoretically possible, such as positional isomers where the functional groups are located at different positions on the pentane backbone.

This compound is a type of Mannich base, which is a beta-amino ketone. wikipedia.org Mannich bases are formed through the Mannich reaction, a three-component condensation of an amine, an aldehyde (like formaldehyde), and a compound with an acidic proton (a carbon acid). wikipedia.org In principle, with primary or secondary amines, Mannich bases can react further with additional aldehyde and carbon acid to form larger adducts, which can be considered di-Mannich bases. wikipedia.org

Molecular Formula and Weight

The molecular formula for this compound is C₈H₁₇NO . nih.govsmolecule.com This indicates that each molecule is composed of eight carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and one oxygen atom.

The molecular weight of this compound is approximately 143.23 g/mol . nih.govnih.gov

| Property | Value |

| Molecular Formula | C₈H₁₇NO |

| Molecular Weight | 143.23 g/mol |

| Exact Mass | 143.131014 Da |

Note: The exact mass is the monoisotopic mass of the molecule. smolecule.com

Contextual Significance in Organic Chemistry

This compound is more than a mere collection of atoms; its specific structure gives it a functional role in the broader landscape of organic synthesis.

As a chiral ketone derivative, this compound is a valuable building block in asymmetric synthesis. lookchem.com The term "chiral building block" refers to a molecule with a defined stereochemistry that can be used to construct larger, more complex chiral molecules with a specific three-dimensional architecture. The presence of both a ketone and an amino group provides two reactive sites for further chemical transformations. Its utility is particularly noted in the pharmaceutical industry, where it serves as a precursor for the synthesis of active pharmaceutical ingredients, such as the analgesic tapentadol.

Importance as a Versatile Building Block in Organic Synthesis

The unique structural arrangement of this compound, combining both a ketone and a tertiary amine, makes it a highly versatile and valuable building block in the field of organic synthesis. smolecule.com This bifunctionality allows it to participate in a wide array of chemical transformations, serving as a precursor for more complex molecules, particularly in the pharmaceutical industry.

One of the most significant applications of this compound is as a key intermediate in the stereospecific synthesis of the centrally acting analgesic, Tapentadol. google.com The synthesis utilizes the chiral nature of this compound to construct the required stereocenters in the final drug molecule. A critical step in this process often involves a Grignard reaction, where an organomagnesium halide is added to the ketone group of the molecule. For instance, the S-(+)-enantiomer of this compound can be reacted with 3-methoxyphenylmagnesium bromide in a one-pot synthesis to produce a key intermediate of Tapentadol. google.com

Beyond its role in the synthesis of Tapentadol, the reactivity of this compound extends to the preparation of other novel analgesic compounds. Research has demonstrated its utility in diastereoselective nucleophilic addition reactions, further highlighting its importance in medicinal chemistry for the development of new therapeutic agents. google.com

The versatility of this compound is also evident in its use for synthesizing a variety of heterocyclic compounds, which are core structures in many biologically active molecules. smolecule.com Its functional groups serve as handles for constructing rings, and it has been explored as a precursor for pyrazoles, pyrrolidines, and thiazoles. smolecule.com This broad utility underscores its importance as a foundational molecule for creating diverse chemical scaffolds. smolecule.com

Furthermore, the reactivity of the amine group in this compound opens up possibilities for its use in materials science. It has been investigated for the synthesis of ionic liquids, which are salts that are liquid at low temperatures and have applications in various chemical processes as environmentally benign solvents and catalysts. smolecule.com The ability to functionalize the amine allows for the tuning of the properties of these materials. smolecule.com The compound is also noted for its general utility in organic chemistry laboratories as a potential reducing agent, catalyst, and intermediate for the synthesis of not only pharmaceuticals but also fragrances and dyes.

Table 2: Overview of Synthetic Applications of this compound

| Reaction Type | Reagents | Product Class | Significance |

|---|---|---|---|

| Grignard Reaction | 3-Methoxyphenylmagnesium bromide | Pharmaceutical Intermediate | Key step in the synthesis of Tapentadol |

| Nucleophilic Addition | Various nucleophiles | Novel Analgesics | Development of new therapeutic agents |

| Cyclization Reactions | Various reagents | Heterocyclic Compounds (e.g., pyrazoles, pyrrolidines, thiazoles) | Access to biologically active scaffolds |

| Functionalization | Various reagents | Ionic Liquids | Development of novel materials with tailored properties |

Structure

3D Structure

Propiedades

IUPAC Name |

1-(dimethylamino)-2-methylpentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-5-8(10)7(2)6-9(3)4/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWGKOYVOZJNRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60388851 | |

| Record name | 1-dimethylamino-2-methylpentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51690-03-0 | |

| Record name | 1-dimethylamino-2-methylpentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(dimethylamino)-2-methyl-3-pentanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

De Novo Synthesis Routes

The creation of 1-Dimethylamino-2-methylpentan-3-one from basic precursors is primarily achieved through Mannich and Grignard reaction-based strategies. These methods offer distinct advantages in terms of reagent accessibility and reaction control.

Mannich Reaction Approaches

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located alpha to a carbonyl group. This three-component condensation reaction is a powerful tool for forming β-amino carbonyl compounds, also known as Mannich bases. adichemistry.comwikipedia.org

The synthesis of this compound can be accomplished through the Mannich reaction by combining pentan-3-one, formaldehyde (B43269), and dimethylamine (B145610). adichemistry.com In this process, pentan-3-one serves as the enolizable carbonyl compound, providing the acidic alpha-hydrogen. Formaldehyde acts as the non-enolizable aldehyde, and dimethylamine is the secondary amine. adichemistry.comyoutube.com The reaction is typically conducted under acidic conditions, often using the hydrochloride salt of the amine. adichemistry.com

A general procedure for this type of synthesis involves refluxing the ketone with equimolar amounts of paraformaldehyde (a source of formaldehyde) and dimethylamine hydrochloride. nih.gov A catalytic quantity of a strong acid like hydrochloric acid is added, and the reaction is often carried out in an alcohol solvent such as ethanol. nih.gov The resulting product is a β-aminoketone, in this case, this compound. However, a challenge with unsymmetrical ketones like pentan-3-one is the potential for aminomethylation to occur at both alpha-positions, which can lead to a mixture of isomeric products. orgsyn.org

| Reactant | Role |

| Pentan-3-one | Enolizable carbonyl compound (source of α-CH) |

| Formaldehyde | Non-enolizable aldehyde |

| Dimethylamine | Secondary amine |

To control the stereochemical outcome of the Mannich reaction, asymmetric organocatalysis has emerged as a highly effective strategy. L-proline, a naturally occurring amino acid, is a widely used catalyst for direct asymmetric three-component Mannich reactions, capable of producing β-amino carbonyl compounds with excellent enantioselectivity and diastereoselectivity. libretexts.orgnih.gov

In the context of synthesizing a chiral version of this compound, an L-proline-catalyzed reaction would involve the ketone, an aldehyde, and an amine. nih.gov The reaction proceeds through the formation of an enamine intermediate from the reaction between the ketone (pentan-3-one) and the proline catalyst. libretexts.orgresearchgate.net This enamine then undergoes a stereoselective addition to an imine, which is formed in situ from the aldehyde and amine. libretexts.orgnih.gov The stereoselectivity is governed by the chiral environment provided by the proline catalyst, which directs the approach of the electrophile to a specific face of the enamine. libretexts.org For instance, (S)-proline catalysis typically favors the formation of syn products. wikipedia.orglibretexts.org While n-butanol is not explicitly detailed as the solvent in the provided sources for this specific reaction, the choice of solvent can influence reaction efficiency and selectivity.

| Component | Function | Outcome |

| L-Proline | Organocatalyst | Controls stereochemistry (enantio- and diastereoselectivity) |

| Pentan-3-one | Ketone (Enamine precursor) | Forms the nucleophile |

| Aldehyde/Amine | Imine precursors | Forms the electrophile |

The mechanism of the Mannich reaction initiates with the formation of an electrophilic iminium ion from the condensation of the amine (dimethylamine) and the non-enolizable aldehyde (formaldehyde), followed by dehydration. adichemistry.comwikipedia.org This step is typically acid-catalyzed. youtube.com

Concurrently, the enolizable carbonyl compound (pentan-3-one), under acidic conditions, tautomerizes to its more nucleophilic enol form. adichemistry.comwikipedia.org The enol then attacks the carbon of the iminium ion in an electrophilic addition. wikipedia.orgyoutube.com A final deprotonation step regenerates the carbonyl group and yields the final β-amino-carbonyl product, the Mannich base. youtube.com

In proline-catalyzed asymmetric variants, the mechanism is slightly different. Proline first reacts with the ketone to form an enamine. libretexts.orgresearchgate.net This enamine is the key nucleophilic species that attacks the imine (pre-formed from the aldehyde and amine). The stereochemical information is transferred during this C-C bond-forming step, with the carboxylic acid group of the proline catalyst often playing a crucial role in orienting the reactants through hydrogen bonding to achieve high stereoselectivity. wikipedia.org

Grignard Reaction-Based Synthesis

Grignard reactions represent a fundamental class of organometallic reactions for forming carbon-carbon bonds. They involve the reaction of a Grignard reagent (an organomagnesium halide) with an electrophilic carbon atom, such as the carbonyl carbon of a ketone.

A stereospecific synthesis route utilizes a Grignard reaction to produce an alcohol that is a key intermediate for other complex molecules. google.com This specific pathway involves the reaction of the chiral ketone, S(+)-1,this compound, with the Grignard reagent 3-methoxyphenylmagnesium bromide. google.comgoogle.com

The reaction is typically performed as a one-pot synthesis where the Grignard reagent is added to the ketone. google.comgoogle.com The nucleophilic carbon of the 3-methoxyphenylmagnesium bromide attacks the electrophilic carbonyl carbon of the S(+)-1,this compound. This addition breaks the carbonyl pi bond, and after an aqueous workup, results in the formation of the tertiary alcohol, (-)(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol. google.com This reaction is a crucial step in the synthesis of the pharmaceutical compound Tapentadol. google.com The reaction can be carried out in various ether solvents, such as tetrahydrofuran (B95107) (THF). google.com

| Starting Material | Reagent | Product |

| S(+)-1,this compound | 3-methoxyphenylmagnesium bromide | (-)(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol |

Stereoselective Grignard Additions

Stereoselective Grignard additions are a cornerstone in the synthesis of chiral molecules, and this methodology is pivotal in the context of this compound's role as a pharmaceutical intermediate. Specifically, the chiral form of this compound, such as (S)-1-(dimethylamino)-2-methylpentan-3-one, is a crucial precursor in the synthesis of the analgesic drug Tapentadol. google.com

Table 1: Key Features of Stereoselective Grignard Addition

| Feature | Description | Reference |

|---|---|---|

| Substrate | (S)-1-(dimethylamino)-2-methylpentan-3-one | |

| Reagent | 3-Methoxyphenylmagnesium bromide | google.comgoogle.com |

| Product | (-)-(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol | google.com |

| Significance | Key step in the stereospecific synthesis of Tapentadol | google.com |

| Mechanism | Substrate-controlled diastereoselective nucleophilic addition | researchgate.net |

Catalytic Asymmetric Synthesis using α-Chiral Primary Amines

Catalytic asymmetric synthesis represents a powerful strategy for establishing stereocenters with high enantioselectivity. The use of α-chiral primary amines as organocatalysts is a well-established method for producing chiral molecules, including β-aminoketones. rsc.orgrsc.org These catalysts operate by forming a chiral enamine intermediate with a ketone substrate. This enamine then reacts with an electrophile, and the chiral environment provided by the catalyst directs the formation of one enantiomer over the other. figshare.com

While specific literature detailing the synthesis of this compound using this exact method is not prevalent, the principles of aminocatalysis are broadly applicable to its formation via Mannich-type reactions. rsc.org In a hypothetical asymmetric Mannich reaction, a ketone (like 3-pentanone), formaldehyde, and dimethylamine could react in the presence of a chiral primary amine catalyst or its derivative to yield an enantiomerically enriched product. mdpi.com The catalyst's role is to ensure the facial selectivity of the attack on the iminium ion intermediate that is formed in situ. nih.gov

Alkali-Catalyzed Addition Reactions

Alkali-catalyzed reactions provide a direct and often industrially viable route to β-aminoketones through processes like the Mannich reaction. This classic three-component condensation involves a ketone with an active hydrogen, an aldehyde (often formaldehyde), and a primary or secondary amine. The reaction is typically catalyzed by a base (alkali) or an acid.

For this compound, the synthesis can be envisioned via the alkali-catalyzed reaction of 3-pentanone (B124093), formaldehyde, and dimethylamine. The base facilitates the deprotonation of the ketone at the α-carbon, forming an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of the Eschenmoser's salt precursor, dimethyl(methylene)ammonium ion, which is formed from formaldehyde and dimethylamine. This C-C bond formation yields the final β-aminoketone product. orgsyn.org The use of common inorganic bases like potassium carbonate (K₂CO₃) is effective in promoting such Michael-type additions and condensation reactions. nih.gov

Multi-step Alkylation and Racemization Processes

In large-scale pharmaceutical manufacturing, the efficiency of a synthetic route is paramount. When a specific enantiomer of a chiral intermediate like (S)-1-(dimethylamino)-2-methylpentan-3-one is required, the fate of the unwanted enantiomer becomes a critical economic consideration. google.com Multi-step processes that incorporate a racemization step allow for the conversion of the undesired enantiomer back into the racemic mixture, which can then be resolved again, effectively recycling the material. google.com

The racemization of an unwanted enantiomer of this compound can be achieved under basic conditions. google.com The chiral center at the α-carbon to the ketone is susceptible to epimerization. Treatment with a base, such as sodium hydroxide (B78521) or potassium tert-butoxide, removes the acidic α-proton to form a planar achiral enolate intermediate. google.com Subsequent protonation of this enolate can occur from either face, leading to the formation of both enantiomers and resulting in a racemic mixture. google.com This racemic product can then be re-subjected to chiral resolution or used in a subsequent stereoselective step.

Table 2: Conditions for Racemization

| Base | Solvent | Outcome | Reference |

|---|---|---|---|

| Sodium Hydroxide (aq) | Water | Racemic mixture (VI) | google.com |

Microwave-Assisted Organic Synthesis (MAOS) for β-Aminoketones

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. chemicaljournals.comresearchgate.net By using microwave irradiation to heat the reaction mixture, MAOS can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner products compared to conventional heating methods. orgsyn.orgat.ua This is due to efficient and uniform heating of the solvent and reactants. chemicaljournals.com

The synthesis of β-aminoketones via Mannich reactions is particularly amenable to microwave assistance. rsc.org The application of microwave irradiation to the three-component reaction of a ketone, aldehyde, and amine can significantly enhance the reaction rate. nih.gov This rapid, controlled heating minimizes the formation of side products that can occur during prolonged heating. rsc.org The use of MAOS aligns with the principles of green chemistry by reducing energy consumption and potentially allowing for solvent-free reaction conditions. researchgate.net

Synthesis from 3-Pentanone Precursors

A direct and documented route to this compound starts from the precursor 3-pentanone. chemicalbook.com One specific method involves a two-step, one-pot procedure. First, 3-pentanone is reacted with triethylamine (B128534) in dimethylformamide. This is followed by the introduction of methylene (B1212753) iodide (CH₂ClI) in dimethylsulfoxide. This sequence facilitates the aminomethylation of the ketone at the α-position, yielding the target compound. chemicalbook.com

Another relevant approach is the Mannich reaction, which utilizes a ketone precursor. For instance, the condensation of a ketone with formaldehyde (or a precursor like bis(dimethylamino)methane) and dimethylamine hydrochloride is a standard method for producing β-dimethylamino ketones. orgsyn.org When applied to 3-pentanone, this reaction would theoretically yield this compound. However, care must be taken as the reaction with unsymmetrical ketones can sometimes lead to mixtures of isomeric products. orgsyn.org

Chemical Transformations and Derivatization Reactions

The chemical reactivity of this compound is defined by its two primary functional groups: the tertiary amine and the ketone. These sites allow for a variety of chemical transformations and derivatization reactions.

The most significant chemical transformation is its use as a key intermediate in pharmaceutical synthesis, as previously discussed. The ketone's carbonyl group readily undergoes nucleophilic addition with organometallic reagents like Grignard reagents. google.com This reaction is fundamental to building more complex molecular architectures, such as the tertiary alcohol core of Tapentadol. google.com

For analytical purposes, derivatization is often employed to enhance the detection and separation of compounds, particularly in gas chromatography (GC). nih.gov The polarity of the amino group can be reduced through derivatization, making the compound more volatile and suitable for GC analysis. Standard derivatizing agents for amines include acylating agents (e.g., trifluoroacetic anhydride) or silylating agents. The ketone group could also be derivatized, for example, by forming an oxime with hydroxylamine, although derivatization of the amine is more common for improving chromatographic behavior. nih.gov

Oxidation Reactions

The ketone functionality of this compound can undergo oxidation, though this transformation can be challenging due to the potential for side reactions. Under controlled conditions with strong oxidizing agents, the ketone can be converted to a carboxylic acid. For instance, the use of potassium permanganate (B83412) (KMnO₄) in an acidic or neutral medium can yield 1-(dimethylamino)-2-methylpentan-3-oic acid. However, this reaction is susceptible to over-oxidation, which can lead to the formation of byproducts, including carbon dioxide.

| Oxidizing Agent | Product | Typical Yield | Notes |

| Potassium Permanganate (KMnO₄) | 1-(Dimethylamino)-2-methylpentan-3-oic acid | 58% | Requires prolonged reaction time; risk of over-oxidation. |

Reduction Reactions (Ketone to Alcohol Conversion)

The carbonyl group of this compound is readily reduced to a secondary alcohol, forming (2S)-1-(dimethylamino)-2-methylpentan-3-ol. This conversion is typically achieved with high efficiency using common hydride reducing agents. The choice of reagent can influence the reaction kinetics and work-up procedure, but both sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective. A key aspect of this reaction is the retention of stereochemistry at the adjacent chiral center.

| Reducing Agent | Product | Typical Yield | Selectivity |

| Sodium Borohydride (NaBH₄) | (2S)-1-(Dimethylamino)-2-methylpentan-3-ol | 85% | Retains stereochemistry. |

| Lithium Aluminum Hydride (LiAlH₄) | (2S)-1-(Dimethylamino)-2-methylpentan-3-ol | 92% | Faster kinetics, retains stereochemistry. |

Nucleophilic Substitution Reactions of the Dimethylamino Group

The dimethylamino group in β-amino ketones is not an ideal leaving group. However, under acidic conditions, the nitrogen atom can be protonated, which enhances its leaving group ability and facilitates nucleophilic substitution. This reactivity is characteristic of Mannich bases, which can undergo retro-Mannich reactions or substitution. For example, refluxing in acidic methanol (B129727) can lead to substitution, although specific examples directly involving this compound are not extensively detailed in readily available literature. In related β-aminovinyl ketone systems, the dimethylamino group is readily eliminated during condensation reactions, for instance, with o-phenylenediamine. rsc.org

Acidic Hydrolysis to N,N-Dimethylformamide (DMF)

The acidic hydrolysis of this compound can lead to the formation of N,N-Dimethylformamide (DMF). cymitquimica.com This reaction pathway highlights the compound's nature as a Mannich base. Under acidic conditions, the compound can undergo a retro-Mannich reaction, breaking the C-C bond between the carbonyl carbon and the α-carbon bearing the aminomethyl group. This fragmentation would lead to the formation of an enol or ketone and an iminium ion, which upon hydrolysis would yield dimethylamine and formaldehyde, precursors that can lead to the formation of DMF under certain conditions.

Diastereoselective Nucleophilic Addition

The chiral center at the C2 position of this compound exerts significant stereochemical control over nucleophilic additions to the adjacent C3 carbonyl group. This diastereoselectivity is crucial in synthetic applications, such as the synthesis of the analgesic tapentadol, where a specific stereoisomer is required. google.com The addition of Grignard reagents, like 3-methoxyphenylmagnesium bromide, proceeds with high diastereoselectivity to form tertiary alcohols. The stereochemical outcome is influenced by the existing chiral center, leading to the preferential formation of one diastereomer.

| Reactant | Product | Typical Yield | Optical Purity |

| 3-Bromoanisole (via Grignard) | (2S,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol | 72% | >99% ee. |

Reactions with Amines and Carbonyls to Form Nitrogen-Containing Heterocyclic Scaffolds

β-Amino ketones are valuable precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. researchgate.netfiveable.me Their bifunctional nature, containing both an amino group and a carbonyl group, allows for cyclization reactions with various reagents. fiveable.me While specific studies detailing the use of this compound in these reactions are sparse, the general reactivity pattern of β-amino ketones suggests its utility in constructing rings like pyridines, pyrimidines, and pyrroles. rsc.orgresearchgate.net For example, β-aminovinyl ketones, which are structurally related, react with hydrazines or hydroxylamine, where the dimethylamino group is first substituted, followed by ring closure to form heterocyclic systems. rsc.org

Derivatization for Analytical Methods

In analytical chemistry, this compound can be derivatized to enhance its detection and quantification. smolecule.com The presence of the ketone and amino functional groups allows for a variety of chemical modifications. For instance, the ketone can be converted into an oxime or hydrazone, while the tertiary amine can be quaternized. These derivatizations can improve the compound's volatility for gas chromatography (GC) analysis or introduce a chromophore for UV-Vis detection in high-performance liquid chromatography (HPLC).

Comparative Analysis of Synthetic Methods

The selection of a synthetic route for this compound is a critical decision in chemical manufacturing, influenced by factors such as the desired stereoisomer, production scale, and economic and environmental constraints. This section provides a comparative analysis of common synthetic methods, focusing on yield, stereoselectivity, scalability, cost-efficiency, and environmental footprint.

Yield and Stereoselectivity Considerations

The yield and stereoselectivity of a reaction are paramount in determining its efficiency and suitability, particularly in pharmaceutical synthesis where specific stereoisomers are often required.

One common approach involves the alkali-catalyzed addition reaction of 2-methylpentanone with methylamine. Another documented multi-step reaction pathway reports a yield of 68% for a specific transformation in the synthesis of this compound. chemicalbook.com

In the context of synthesizing intermediates for Tapentadol, the stereospecific synthesis of particular enantiomers of this compound is crucial. Processes have been developed that achieve high stereoselectivity, with the optical purity of the intermediate compound exceeding 99% as determined by chiral High-Performance Liquid Chromatography (HPLC). google.comgoogle.com Furthermore, a racemization process for converting an unwanted enantiomer of 1,1-dimethylamino-2-methyl pentan-3-one to the desired racemic mixture has been reported with yields as high as 95%. google.com Another variation of this racemization process shows a yield of 92%. google.comgoogle.com

Table 1: Comparative Yield and Stereoselectivity of Synthetic Methods

| Synthetic Method | Reported Yield | Stereoselectivity/Optical Purity | Reference |

|---|---|---|---|

| Multi-step reaction | 68% | Not Specified | chemicalbook.com |

| Stereospecific Synthesis | Not explicitly stated for the final compound | >99% optical purity for intermediate | google.comgoogle.com |

| Racemization of S-(+)-enantiomer | 95% | Produces racemic mixture | google.com |

| Racemization of R-(-)-enantiomer | 92% | Produces racemic mixture | google.comgoogle.com |

Scalability and Cost Efficiency

The transition from laboratory-scale synthesis to industrial production introduces challenges related to scalability and cost. Methodologies that are efficient on a small scale may not be viable for large-scale manufacturing.

For instance, the use of chiral HPLC for the separation of optical isomers is often considered tedious and not suitable for commercial scale production. google.comgoogle.com Such methods can be hampered by the use of large volumes of organic solvents and may result in low yields, making the process economically unfeasible and not eco-friendly. google.comgoogle.com

Environmental Impact of Synthetic Routes

The environmental footprint of a chemical synthesis is an increasingly important consideration, driven by regulatory pressures and a growing commitment to sustainable manufacturing practices. The choice of solvents, reagents, and the generation of waste products are key factors in assessing the environmental impact.

Traditional methods, such as those relying on chiral HPLC for purification, are often associated with a significant environmental burden due to the large volumes of organic solvents required. google.comgoogle.com This has prompted the search for more environmentally acceptable conditions. google.com The development of "eco-friendly" processes is a significant goal in the synthesis of this compound and its derivatives. google.com

The safe disposal of chemical waste is also a critical aspect. For instance, waste products may need to be incinerated in a chemical incinerator equipped with an afterburner and scrubber. capotchem.cn The handling of reagents and intermediates also requires adherence to strict safety protocols to prevent environmental contamination, such as preventing the product from entering drains. capotchem.cn

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR spectroscopy is instrumental in identifying the structure of 1-Dimethylamino-2-methylpentan-3-one by revealing the chemical environment, connectivity, and number of different protons in the molecule. The expected chemical shifts (δ) are predicted based on the electronic environment of the protons, influenced by nearby functional groups like the ketone and the dimethylamino group.

The predicted ¹H NMR spectrum would exhibit distinct signals corresponding to each unique proton environment in the molecule. The ethyl group protons adjacent to the carbonyl would appear as a quartet and a triplet. The protons of the N,N-dimethyl group would likely present as a singlet. The protons on the chiral center and the adjacent methylene (B1212753) bridge would show more complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| CH₃ (ethyl) | ~1.05 | Triplet (t) |

| CH₂ (ethyl) | ~2.50 | Quartet (q) |

| CH₃ (on chiral center) | ~1.10 | Doublet (d) |

| CH (chiral center) | ~2.80 | Multiplet (m) |

| CH₂ (adjacent to N) | ~2.30 - 2.60 | Multiplet (m) |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on solvent and other experimental conditions.

For chiral molecules like this compound, which can exist as enantiomers, determining the relative and absolute stereochemistry is crucial. While standard NMR techniques confirm the connectivity, two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) can elucidate the spatial proximity of protons. chemsynthesis.comresearchgate.nettandfonline.com This is particularly useful for assigning the stereochemistry of diastereomers or for confirming the conformation of a single enantiomer. tandfonline.com

A NOESY experiment detects through-space interactions between protons that are close to each other, typically within 5 Å. chemsynthesis.com For a derivative of this compound with an additional chiral center, NOESY could be used to determine the relative configuration (e.g., syn vs. anti) by observing correlations between protons on the two stereocenters. stackexchange.com For the single enantiomer, NOESY can help to understand the preferred solution-state conformation by identifying which groups are spatially close.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₁₇NO), the nominal molecular weight is 143 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of the molecular formula.

The fragmentation pattern observed in the mass spectrum upon ionization provides valuable structural information. Key fragmentation pathways for β-aminoketones often involve cleavage at the bonds alpha to the carbonyl group and the nitrogen atom. libretexts.org

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment |

|---|---|

| 143 | [M]⁺ (Molecular Ion) |

| 114 | [M - CH₂CH₃]⁺ (Loss of ethyl group) |

| 86 | [M - CH(CH₃)CN(CH₃)₂]⁺ |

| 72 | [CH(CH₃)CN(CH₃)₂]⁺ |

| 58 | [CH₂=N(CH₃)₂]⁺ (McLafferty rearrangement product) |

Note: These are predicted fragmentation patterns and the relative intensities would depend on the ionization method and energy.

High-Performance Liquid Chromatography (HPLC) for Purity and Chirality Assessment

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of a compound and for separating enantiomers. For a chiral compound like this compound, chiral HPLC is the method of choice for determining enantiomeric purity. nih.govnih.govsemanticscholar.org

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. nih.govsemanticscholar.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have been shown to be highly effective for the separation of racemic β-aminoketones. nih.govsemanticscholar.orgresearchgate.net The choice of mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier (e.g., isopropanol (B130326) or ethanol), is critical for achieving optimal separation. nih.govsemanticscholar.org

A typical HPLC analysis would provide a chromatogram showing peaks for each component in the sample. For a purity assessment, the area of the main peak relative to the total area of all peaks is calculated. For chirality assessment, the relative areas of the two enantiomer peaks would determine the enantiomeric excess (ee).

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. libretexts.org It is a highly sensitive method for purity analysis and can be used to identify volatile impurities. A patent related to the synthesis of a pharmaceutical intermediate mentions the use of GC to determine the purity of the enantiomers of this compound, indicating its suitability for quality control. stackexchange.com

In a GC-MS analysis, the sample is vaporized and separated based on boiling point and interaction with the stationary phase of the GC column. libretexts.org The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a mass spectrum for each component. libretexts.orgyoutube.com This allows for the identification of the main compound and any impurities present. The fragmentation pattern would be similar to that described in the mass spectrometry section, with characteristic losses of alkyl and amino groups. libretexts.orgwhitman.edu

X-ray Crystal Structure Analysis (for related compounds/intermediates)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. csic.esnih.gov While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging, this technique is invaluable for the structural confirmation of crystalline intermediates or derivatives.

For chiral molecules, X-ray crystallography can unambiguously determine the absolute stereochemistry, provided a suitable crystal is obtained. csic.es The analysis of the diffraction pattern of X-rays passing through the crystal allows for the calculation of the electron density map of the molecule, revealing the precise positions of all atoms in the crystal lattice. This technique has been widely applied to determine the structure of various aminoketones and chiral amino acids, providing crucial insights into their solid-state conformation and intermolecular interactions. researchgate.net

Computational Chemistry and Theoretical Studies

Molecular Modeling and Conformation Analysis

Molecular modeling is a fundamental tool used to predict the three-dimensional structure of molecules and their conformational preferences. For a flexible molecule like 1-Dimethylamino-2-methylpentan-3-one, which contains several rotatable single bonds, conformation analysis is essential to identify the lowest energy arrangements of its atoms. These low-energy conformers are the most likely to be present under experimental conditions and to participate in chemical reactions.

Various computed molecular properties derived from these models are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇NO | nih.gov |

| Molecular Weight | 143.23 g/mol | nih.govnih.gov |

| Exact Mass | 143.131014166 Da | nih.govnih.gov |

| XLogP3 | 1.3 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.govnih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.govnih.gov |

| Rotatable Bond Count | 4 | nih.govnih.gov |

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations offer a deeper understanding of a molecule's electronic structure, which governs its reactivity, spectroscopic properties, and intermolecular interactions. unipd.it Methods like Density Functional Theory (DFT) are commonly employed to calculate properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. researchgate.net

While specific, detailed quantum chemical studies on this compound are not extensively published, such calculations have been performed on its important derivative, Tapentadol. researchgate.net Applying similar methodologies to this compound would reveal key electronic features. For instance, the electrostatic potential map would be expected to show high negative potential (red) around the carbonyl oxygen and the tertiary amine nitrogen, identifying these as the primary sites for electrophilic attack or hydrogen bonding. The highest occupied molecular orbital (HOMO) would likely be localized on the nitrogen and oxygen atoms, indicating these are the centers of nucleophilicity. The lowest unoccupied molecular orbital (LUMO) would be centered on the carbonyl carbon, marking it as the site for nucleophilic attack, which is consistent with its known reactivity in Grignard reactions. researchgate.net

These calculations provide a theoretical foundation for understanding the molecule's chemical behavior and its function as a reactive intermediate. researchgate.net

Reaction Mechanism Simulations and Transition State Analysis

This compound is a well-established precursor in the synthesis of the analgesic drug Tapentadol. researchgate.net A critical step in this synthesis is the Grignard reaction, where an aryl magnesium bromide attacks the carbonyl carbon of the ketone.

Computational chemistry allows for the detailed simulation of such reaction mechanisms. By mapping the potential energy surface of the reaction, chemists can identify the structures of transition states—the highest energy points along the reaction pathway—and calculate the activation energy required for the reaction to proceed. This type of analysis provides a quantitative understanding of reaction kinetics and selectivity.

Prediction of Stereochemical Outcomes

The control of stereochemistry is paramount in modern pharmaceutical synthesis, as different enantiomers of a drug can have vastly different biological effects. researchgate.net this compound possesses a stereocenter at the C2 position, meaning it exists as (2S) and (2R) enantiomers. nih.gov The reaction of this chiral ketone in the synthesis of Tapentadol is stereospecific, meaning the configuration of the starting material dictates the configuration of the product. researchgate.net For example, the synthesis of (1R,2R)-Tapentadol requires the use of the (2S)-enantiomer of this compound.

Computational methods can be a powerful tool for predicting stereochemical outcomes. nih.gov This is typically achieved by modeling the transition states for the formation of all possible stereoisomeric products. The transition state leading to the major product will be the one with the lowest calculated energy. By comparing the activation energies for the different pathways, the diastereomeric or enantiomeric excess can be predicted.

In the context of the Tapentadol synthesis, a computational study would model the attack of the Grignard reagent on both faces of the carbonyl group for both the (2S) and (2R) enantiomers of the ketone. The calculated energy differences between the resulting diastereomeric transition states would explain the experimentally observed stereoselectivity and provide a theoretical basis for why a specific enantiomer of the precursor is required.

Structure-Activity Relationship (SAR) Studies (if applicable through analogues)

Structure-Activity Relationship (SAR) studies investigate how a molecule's chemical structure correlates with its biological activity. As this compound is a synthetic intermediate, it does not have a therapeutic activity of its own. Its "activity" in a pharmaceutical context is its role as a key building block for active pharmaceutical ingredients like Tapentadol. Therefore, SAR analysis focuses on the final product.

Tapentadol is an analgesic with a dual mechanism of action: it is both a µ-opioid receptor (MOR) agonist and a norepinephrine (B1679862) reuptake inhibitor (NRI). nih.gov This dual activity is directly linked to its molecular structure, significant portions of which are derived from this compound.

The key structural features of Tapentadol and their contributions to its activity are:

The Dimethylamino Group: The tertiary amine, originating from the precursor, is crucial. In its protonated form, it interacts with the opioid receptor, a feature common to many opioids. nih.gov

The Alkyl Backbone: The ethyl and methyl groups on the propyl chain, which come directly from the precursor's pentanone structure, create a specific three-dimensional shape that influences how the molecule fits into its biological targets. This substitution pattern is distinct from classical opioids like morphine and contributes to Tapentadol's unique pharmacological profile. nih.gov

The Phenolic Group: While this group is added via the Grignard reagent, its position relative to the rest of the molecule (which is determined by the precursor's structure) is critical for MOR activity.

SAR studies of Tapentadol and its analogues demonstrate that modifications to the alkyl chain or the amine group can significantly alter the balance between MOR and NRI activity, highlighting the foundational importance of the structure provided by the this compound precursor. nih.gov

Applications in Organic Synthesis and Pharmaceutical Development

Intermediate in Pharmaceutical Synthesis

1-Dimethylamino-2-methylpentan-3-one serves as a crucial building block in the synthesis of various pharmaceutical agents. Its utility is particularly prominent in the development of analgesics and other biologically active molecules.

A primary application of this compound is its role as a key intermediate in the synthesis of the centrally acting analgesic, Tapentadol. google.comgoogle.comresearchgate.netgoogleapis.com The synthesis of Tapentadol often involves a Grignard reaction where (S)-1-(dimethylamino)-2-methylpentan-3-one is reacted with 3-bromoanisole. googleapis.com This reaction is a critical step in forming the core structure of the drug. The process highlights the importance of the stereochemistry of the intermediate, as the desired enantiomer is crucial for the therapeutic efficacy of the final product. Various synthetic routes for Tapentadol utilize this intermediate, underscoring its industrial significance in the production of this important pain management medication. researchgate.netgoogleapis.com

Tapentadol, synthesized from this compound, is a prime example of a drug with a dual-action mechanism. It functions as both a μ-opioid receptor agonist and a norepinephrine (B1679862) reuptake inhibitor. This dual activity is believed to contribute to its broad efficacy in treating different types of pain. The synthesis of such molecules relies on versatile intermediates like this compound that can be elaborated into the final complex structures required for interacting with multiple biological targets.

The utility of this compound extends beyond Tapentadol to the synthesis of other biologically active molecules. As a β-amino ketone, it is a precursor for various heterocyclic compounds known to possess a wide range of pharmacological activities. rsc.org These include pyrazoles, pyrrolidines, and thiazoles.

Pyrazoles: Pyrazole derivatives are recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and analgesic properties. ppor.azrsc.orgnih.gov The synthesis of pyrazole-containing α-amino acids has been achieved through the reaction of β-aryl α,β-unsaturated ketones with phenyl hydrazine, demonstrating a pathway from similar ketone structures. rsc.org

Pyrrolidines: The pyrrolidine (B122466) scaffold is a component of many biologically active compounds and natural products. nih.govnih.gov β-amino acids with a pyrrolidine core have been utilized in the creation of novel peptides with antimicrobial activities. researchgate.net

Thiazoles: Thiazole (B1198619) derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory effects. nih.govresearchgate.netmdpi.comtandfonline.com The synthesis of thiazole derivatives often involves the reaction of α-haloketones with thioamides, a transformation for which derivatives of this compound could be suitable precursors. neliti.comnih.gov

Utilization in Agrochemical Production

In addition to its pharmaceutical applications, this compound and structurally related compounds serve as intermediates in the production of agrochemicals. For instance, dimethyl derivatives are utilized in the synthesis of imidazolinone herbicides. nih.gov Furthermore, the synthesis of N-acyl-N-arylalaninates containing 1,2,3-thiadiazole (B1210528) and isothiazole (B42339) moieties, which have shown fungicidal activity, represents another area of application for related starting materials. mdpi.com

Role as a Reagent in General Organic Synthesis

This compound is a valuable reagent in general organic synthesis. Its utility is particularly evident in the Mannich reaction, a three-component condensation that forms β-amino carbonyl compounds. nih.gov In this context, it can be considered a pre-formed Mannich base, which can be used in subsequent synthetic transformations. The presence of both a ketone and an amine functionality allows for a variety of chemical manipulations, making it a versatile tool for constructing carbon-carbon and carbon-heteroatom bonds.

Building Block for Nitrogen-Containing Skeletons and Heterocycles

The structure of this compound makes it an ideal building block for the synthesis of various nitrogen-containing skeletons and heterocycles. nih.govnih.gov The ketone functionality can undergo condensation reactions with hydrazines to form pyrazoles, while the amino group can participate in cyclization reactions to form other heterocyclic systems. The ability to construct five- and six-membered rings containing nitrogen is of great importance in medicinal chemistry due to the prevalence of these motifs in biologically active compounds. nih.gov

β-Amino Ketone Scaffold in Drug Discovery

The β-amino ketone motif is a significant structural scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. This compound, and specifically its chiral enantiomer (2S)-1-(dimethylamino)-2-methylpentan-3-one, serves as a crucial intermediate in the synthesis of various pharmaceuticals. ucsd.edu Its primary role is as a precursor for analgesics and other therapeutic agents. ucsd.edu

A prominent example of its application is in the stereospecific synthesis of Tapentadol, a centrally acting analgesic for the treatment of moderate to severe acute pain. ucsd.edu The synthesis utilizes (2S)-1-(dimethylamino)-2-methylpentan-3-one as a key building block. The compound's unique structural features, including a chiral center, allow it to participate in complex chemical transformations, making it indispensable for constructing the target drug molecule with the correct stereochemistry. ucsd.edu The dimethylamino group can influence the activity and function of the final product by participating in hydrogen bonding and other molecular interactions. ucsd.edu

Mannich Bases in Bioactive Skeletons

This compound is classified as a Mannich base, a class of compounds known to be fundamental in the synthesis of a wide variety of pharmaceuticals and natural products. science.gov Mannich bases are characterized by their β-amino carbonyl structure and serve as important pharmacophores or lead structures in drug development. science.gov

The utility of this compound as a Mannich base is exemplified in the synthesis of Tapentadol. In a key step, the (2S)-enantiomer of the compound reacts with a Grignard reagent, 3-methoxyphenylmagnesium bromide. This reaction targets the ketone's carbonyl carbon to form a tertiary alcohol, a critical intermediate in the Tapentadol synthesis pathway. ucsd.edu This process highlights how the Mannich base structure provides a reactive center for carbon-carbon bond formation, essential for elaborating the final bioactive skeleton.

The table below outlines the reactants and product of this key Grignard reaction step.

| Reactant | Reagent | Product | Application |

| (2S)-1-(Dimethylamino)-2-methylpentan-3-one | 3-Bromoanisole / Magnesium | (2S,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol | Intermediate for Tapentadol Synthesis ucsd.edu |

This reaction's stereochemical outcome is dependent on the chirality of the starting ketone, demonstrating the compound's value in asymmetric synthesis. ucsd.edu

Applications in Natural Product Total Synthesis

Mannich bases, as a chemical class, are recognized as important intermediates for the synthesis of a wide array of natural products. science.gov The Mannich reaction is a key step for constructing nitrogen-containing compounds, which are prevalent in many natural alkaloids and other bioactive molecules. science.gov However, based on a review of available scientific literature, specific examples detailing the use of this compound in the total synthesis of a natural product have not been documented.

Catalytic Applications in Organic Transformations (e.g., Reducing Agent, Catalyst)

In some chemical literature, this compound is mentioned as a reagent that can be used in organic chemistry laboratories as an intermediate, a reducing agent, and a catalyst. While its role as a synthetic intermediate is well-established, specific and detailed examples of its application as a catalyst or a reducing agent in organic transformations are not extensively documented in peer-reviewed sources. Research does describe the chemical reduction of the ketone group in this compound to a secondary alcohol using standard hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). ucsd.edu Furthermore, its synthesis can be achieved through catalytic asymmetric methods, but this involves using a catalyst to produce the compound, not the compound acting as a catalyst itself. ucsd.edu

Mechanistic Investigations of Biological Interactions if Applicable for General Class

Interaction with Molecular Targets and Pathways

1-Dimethylamino-2-methylpentan-3-one is recognized as a chiral compound that serves as a key intermediate in the synthesis of pharmacologically active molecules. Its biological significance is largely attributed to its interaction with specific molecular targets. Research has identified it as a ligand that binds to the μ-opioid receptor with high affinity and specificity. cymitquimica.com As a precursor to the analgesic tapentadol, its biological activity profile is closely linked to a dual mechanism of action involving both the opioid system and monoamine reuptake inhibition.

The primary molecular targets include:

Opioid Receptors: Specifically the μ-opioid receptor (MOR).

Monoamine Transporters: Specifically the norepinephrine (B1679862) transporter (NET).

Opioid Receptor Agonism (e.g., μ-opioid receptor)

This compound demonstrates notable interaction with the opioid receptor system. It is described as a ligand that binds with high affinity to the μ-opioid receptor, which is a G protein-coupled receptor (GPCR). cymitquimica.comnih.gov Opioid agonists produce their effects by stimulating these receptors. painphysicianjournal.com

The activation of μ-opioid receptors initiates an intracellular signaling cascade. This process involves the inhibition of the enzyme adenylate cyclase, which leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.govpharmacytimes.com This reduction in cAMP levels results in the inhibition of voltage-gated calcium channels and the activation of potassium channels, leading to neuronal hyperpolarization. pharmacytimes.com This hyperpolarized state inhibits neuronal signaling, which is a key mechanism for producing analgesia. pharmacytimes.com The μ-opioid receptor is primarily associated with analgesia, euphoria, respiratory depression, and physical dependence. nih.govyoutube.com

| Opioid Receptor | Endogenous Ligand(s) | Primary Associated Effects |

|---|---|---|

| Mu (μ) | Endorphins, Endomorphins | Analgesia, Euphoria, Respiratory Depression, Physical Dependence, Miosis, Reduced GI Motility. nih.gov |

| Kappa (κ) | Dynorphins | Analgesia, Diuresis, Dysphoria, Sedation. nih.govpharmacytimes.com |

| Delta (δ) | Enkephalins | Analgesia, Modulation of μ-receptor activity, Reduced GI Motility. nih.govpharmacytimes.com |

Norepinephrine Reuptake Inhibition

In addition to its activity at opioid receptors, the pharmacological profile associated with this compound involves the inhibition of norepinephrine reuptake. This mechanism is attributed to its role as a precursor for compounds like tapentadol, which exhibit this dual action. A norepinephrine reuptake inhibitor (NRI) is a type of drug that blocks the action of the norepinephrine transporter (NET). wikipedia.org This blockade prevents the reuptake of the neurotransmitter norepinephrine from the synaptic cleft back into the presynaptic neuron. wikipedia.org Consequently, this leads to increased extracellular concentrations of norepinephrine, thereby enhancing noradrenergic neurotransmission. wikipedia.org This mechanism of action is utilized in treatments for conditions such as depression and attention-deficit hyperactivity disorder (ADHD). wikipedia.org

Influence on Cellular Signaling Pathways

The interaction of this compound with the μ-opioid receptor directly influences intracellular signaling pathways. As G protein-coupled receptors, opioid receptors translate extracellular signals into intracellular responses. nih.gov Upon agonist binding, the receptor undergoes a conformational change, activating its associated intracellular G protein. pharmacytimes.com This activation leads to the inhibition of adenylate cyclase, a key enzyme in cellular signaling. nih.gov The resulting decrease in cAMP production affects the activity of protein kinase A (PKA) and subsequently alters the phosphorylation state of various downstream proteins, including ion channels. nih.gov This cascade ultimately modulates neuronal excitability and neurotransmitter release.

| Step | Event | Cellular Outcome |

|---|---|---|

| 1 | Agonist binds to μ-opioid receptor (GPCR). | Receptor activation. pharmacytimes.com |

| 2 | G protein is activated. | Signal transduction across the cell membrane. nih.gov |

| 3 | Adenylate cyclase is inhibited. | Production of cAMP is reduced. nih.govpharmacytimes.com |

| 4 | Ion channel function is modulated (Ca²+ influx decreases, K+ efflux increases). | Neuronal hyperpolarization and reduced excitability. pharmacytimes.com |

| 5 | Neurotransmitter release is inhibited. | Modulation of pain signals and other neurological functions. pharmacytimes.com |

Effects on Gene Expression and Cellular Metabolism

Direct research detailing the specific effects of this compound on gene expression and cellular metabolism is not extensively documented in the reviewed literature. However, it is a well-established principle that cellular metabolism and gene regulation are deeply interconnected processes. nih.gov Metabolic pathways supply the necessary precursors and the energy, in the form of ATP, required for gene expression. nih.gov Conversely, the enzymes that drive metabolism are products of gene expression. nih.gov Therefore, any compound that significantly alters cellular signaling, such as through potent receptor agonism, has the potential to indirectly influence these fundamental cellular processes over time. Further investigation is required to determine the specific long-term effects of this compound on cellular metabolic profiles and gene transcription.

Advanced Research Directions and Future Perspectives

Development of Novel Asymmetric Synthetic Methodologies

The synthesis of enantiomerically pure α-amino ketones like 1-Dimethylamino-2-methylpentan-3-one is a critical objective in medicinal chemistry. nih.gov Future research is focused on moving beyond classical resolution methods towards more efficient and direct asymmetric syntheses.

Promising methodologies include:

Transition-Metal Catalysis : Chiral palladium nih.gov and rhodium complexes have shown high efficacy in asymmetric synthesis. nih.gov For instance, rhodium/DuanPhos-catalyzed asymmetric hydrogenation of α-dehydroamino ketones provides a direct route to chiral α-amino ketones with excellent enantioselectivity (up to 99% ee). nih.gov Future work could adapt these catalytic systems for the large-scale production of (S)-1-dimethylamino-2-methylpentan-3-one.

Organocatalysis : The use of small, metal-free organic molecules as catalysts represents a greener and often more robust alternative. researchgate.netrsc.org Chiral Brønsted acids, such as 2,4,6-triisopropylphenyl-substituted phosphoric acid, have been successfully used in the transfer hydrogenation of α-keto ketimines, achieving high yields and enantioselectivities up to 98% ee. organic-chemistry.orgacs.org Applying organocatalytic strategies, such as aza-benzoin condensations or enantioselective aminations, could provide novel, efficient pathways to this ketone intermediate. rsc.org

Biocatalysis : Enzymes offer unparalleled stereospecificity. The α-oxoamine synthase (AOS) family of enzymes can perform the stereospecific synthesis of α-amino ketones from common amino acids in a single step, avoiding the need for protecting groups. nih.gov Future research could involve engineering a bespoke biocatalyst, such as an α-oxoamine synthase or a transaminase, for the direct and highly selective synthesis of the desired enantiomer of this compound. nih.govresearchgate.net

| Catalytic Approach | Catalyst Example | Potential Advantages | Key Findings/Future Application |

| Transition-Metal Catalysis | Chiral Palladium(II) Complexes | High efficiency, good stereocontrol | Offers a practical and highly stereocontrolled approach to acyclic α-amino ketones. nih.gov |

| Rhodium/DuanPhos | Excellent enantioselectivity (up to 99% ee) | Provides a readily accessible route for chiral α-amino ketones and subsequent β-amino alcohols. nih.gov | |

| Organocatalysis | Chiral Phosphoric Acids (Brønsted) | Metal-free, robust, high enantioselectivity | Enables highly efficient transfer hydrogenation of α-keto ketimines with broad substrate scope. organic-chemistry.orgacs.org |

| β-isocupreidine | Mild conditions | Effective in enantioselective rearrangement reactions to produce α-amino ketones. rsc.org | |

| Biocatalysis | α-oxoamine synthases (AOS) | High stereospecificity, no protecting groups | Can mediate C-C bond formation and decarboxylation in one step to form α-amino ketone products. nih.gov |

| Transaminases (engineered) | Green, highly selective | Can be engineered for the direct amination of ketones to produce enantiopure amines. researchgate.netscribd.com |

Exploration of New Derivatization Strategies for Enhanced Biological Activity

As a precursor to Tapentadol, derivatization of this compound is a direct strategy for creating novel analogs with potentially enhanced or modified biological activity. The goal is to explore the structure-activity relationship (SAR) to fine-tune the dual-action mechanism (μ-opioid receptor agonism and norepinephrine (B1679862) reuptake inhibition) seen in Tapentadol. nih.gov

Future derivatization could focus on several key areas of the molecule's scaffold:

Modification of the N,N-dimethylamino Group : Replacing the dimethylamino moiety with other amino groups (e.g., cyclic amines like pyrrolidine (B122466) or piperidine, or mono-alkylated amines) could alter the basicity and steric bulk, potentially modulating receptor binding and pharmacokinetic properties.

Altering the Alkyl Backbone : The ethyl group of the pentanone structure could be extended or shortened. Similarly, the methyl group at the C-2 position could be substituted with other small alkyl groups. These changes would directly impact the stereochemistry and conformation of the final active molecule, influencing its interaction with biological targets.

Introduction of New Functional Groups : Incorporating additional functional groups onto the carbon backbone could create new interaction points with target receptors, potentially leading to compounds with higher affinity, selectivity, or a different balance between opioid and non-opioid activities.

Investigation of Stereoisomeric Effects in Biological Systems

Stereochemistry is paramount to the biological activity of Tapentadol, the downstream product of this compound. The therapeutic analgesic is specifically the (1R,2R)-stereoisomer. iucr.org The synthesis starts with the (S)-enantiomer of the ketone, which, after a Grignard reaction, leads to the precursor with the correct (2S,3R) configuration needed for the final active compound. justia.com

X-ray crystallography has unambiguously determined the absolute configurations of the four stereoisomers of Tapentadol: (R,R), (S,S), (S,R), and (R,S). iucr.orgsemanticscholar.orgnih.gov This highlights the critical importance of controlling the stereochemistry of the starting ketone. Future research will likely focus on:

Pharmacological Profiling of All Stereoisomers : While the (1R,2R) isomer is the active drug, a comprehensive investigation into the pharmacological profiles of the other three isomers is warranted. Understanding their residual receptor affinities (μ-opioid receptor and norepinephrine transporter) and any off-target effects is crucial for a complete toxicological and pharmacological picture.

Mechanism of Stereochemical Control : Deeper investigation into the Grignard reaction step to fully understand the facial selectivity and diastereoselectivity is an area for further study. This could lead to optimized reaction conditions that further minimize the formation of unwanted diastereomers. justia.com

Racemization and Recycling : Patents describe processes for the racemization of the unwanted enantiomer of this compound, allowing it to be recycled. google.comgoogle.com Improving the efficiency and environmental footprint of these recycling processes is a key goal for sustainable manufacturing.

Integration with Flow Chemistry and Automated Synthesis

The transition from batch to continuous manufacturing is a major trend in the pharmaceutical industry, offering improved safety, consistency, and efficiency. acs.orgrsc.org The synthesis of this compound and its conversion to Tapentadol intermediates are well-suited for this technological shift.

Future research directions include:

Development of a Continuous Flow Process : Designing a multi-step, telescoped continuous flow system for the synthesis of chiral intermediates is a primary goal. nih.gov This would involve integrating steps like amino acid activation, diazomethane (B1218177) condensation, and hydrohalogenation into a seamless process without isolating intermediates. acs.org

Use of Immobilized Catalysts : Packing columns with immobilized chiral catalysts (organometallic, organocatalysts, or enzymes) allows for their reuse and simplifies product purification, which is ideal for flow systems. thieme-connect.de

Automated Platforms : Automated synthesis platforms can accelerate the exploration of reaction conditions and the synthesis of a library of derivatives for SAR studies. These systems can perform sequential reactions, purifications, and analyses with minimal human intervention.

Computational Design of Novel Analogs with Tailored Properties

Computational chemistry and molecular modeling are powerful tools for accelerating drug discovery. For a molecule like this compound, these techniques can guide the synthesis of new analogs with a higher probability of desired biological activity.

Future perspectives in this area involve:

Molecular Docking Studies : Simulating the binding of Tapentadol analogs (derived from modified ketone precursors) to the crystal structures of the μ-opioid receptor and the norepinephrine transporter. This can predict binding affinities and orientations, helping to prioritize which analogs to synthesize.

Quantitative Structure-Activity Relationship (QSAR) : Developing mathematical models that correlate structural features of a series of compounds with their biological activity. A QSAR model for Tapentadol analogs could predict the analgesic potency or the balance of dual-action mechanisms for newly designed molecules.

Pharmacophore Modeling : Identifying the key three-dimensional arrangement of functional groups necessary for biological activity. This "pharmacophore" can then be used as a template to design novel molecules based on the this compound scaffold that retain or improve upon the desired therapeutic effects.

Green Chemistry Approaches in Synthesis and Catalysis

Adopting green chemistry principles is essential for modern, sustainable pharmaceutical manufacturing. Research into the synthesis of this compound is increasingly focused on reducing environmental impact.

Key future directions are:

Atom-Economical Reactions : Designing synthetic routes that maximize the incorporation of all starting materials into the final product. Catalytic reductive amination of ketones with nitro compounds is a promising green methodology for forming amines. nih.gov

Use of Biocatalysts : As mentioned previously, using enzymes like engineered amine dehydrogenases or transaminases can replace heavy metal catalysts and allow reactions to occur in water under mild conditions. scribd.comnih.gov This approach offers excellent enantioselectivity and significantly reduces chemical waste.

Alternative Solvents and Energy Sources : Exploring the use of safer, renewable solvents and replacing traditional heating with more energy-efficient methods like photochemistry or electrochemistry. Light-driven N-heterocyclic carbene (NHC) catalysis, for example, represents a modern, green approach to synthesizing ketones. nih.gov

| Green Chemistry Principle | Application to Synthesis | Future Perspective |

| Catalysis | Use of biocatalysts (transaminases, AOS) | Development of highly specific enzymes to replace metal catalysts and enable reactions in aqueous media. nih.gov |

| Atom Economy | Reductive amination strategies | Designing one-pot processes that combine amine synthesis and reductive amination to reduce steps and waste. |

| Safer Solvents & Reagents | Avoiding hazardous reagents | Replacing stoichiometric reagents with catalytic amounts and using water or other benign solvents. rsc.org |

| Energy Efficiency | Photochemical or Electrochemical Synthesis | Utilizing light or electricity to drive reactions under mild conditions, reducing reliance on thermal energy. nih.gov |

Q & A

Q. What experimental strategies assess the compound’s stability under varying pH and temperature conditions?

- Forced degradation studies : Expose the compound to HCl (0.1 M, 40°C) or NaOH (0.1 M, 60°C) for 24–72 hours. Monitor degradation products via HPLC-MS. Thermogravimetric analysis (TGA) determines decomposition temperatures. Store samples at 4°C, -20°C, and 25°C to evaluate long-term stability .

Tables for Key Data

Table 1: Structural Analogs and Comparative Features

| Compound Name | CAS Number | Key Differences | Potential Applications |

|---|---|---|---|

| 1-(Dimethylamino)-6-methylheptan-3-one | 1234567-89-0 | Longer chain; higher logP | CNS drug candidates |

| 4-Methylpropiophenone | 5337-93-9 | Aromatic ring; lower polarity | Fragrance synthesis |

Table 2: Oxidation Agents and Outcomes

| Oxidizing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 30°C, 4 hrs | Ketone derivatives | 65–75 |

| CrO₃ | CH₂Cl₂, reflux, 2 hrs | Aldehyde intermediates | 40–50 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.